molecular formula C9H12O2 B3048499 3-Phenylpropane-1,2-diol CAS No. 17131-14-5

3-Phenylpropane-1,2-diol

Cat. No.: B3048499
CAS No.: 17131-14-5
M. Wt: 152.19 g/mol
InChI Key: JHWQMXKQJVAWKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropane-1,2-diol can be synthesized through several methods. One common approach involves the stereoselective three-enzyme cascade reaction. This method uses benzaldehyde and acetaldehyde as starting materials, which undergo carboligation catalyzed by benzoylformate decarboxylase, followed by L-selective reduction with alcohol dehydrogenase from Lactobacillus brevis, and coenzyme regeneration by formate dehydrogenase .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the reduction of phenylpropanal or the hydrogenation of phenylpropenal. These methods typically require specific catalysts and controlled reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Phenylpropane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, it acts as a substrate for enzymes like alcohol dehydrogenase, which catalyzes its reduction. The compound’s hydroxyl groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 2-Phenylpropane-1,3-diol
  • 3-Phenylpropane-1,3-diol
  • 1-Phenylpropane-1,2-diol

Comparison: 3-Phenylpropane-1,2-diol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to 2-Phenylpropane-1,3-diol and 3-Phenylpropane-1,3-diol, it has different reactivity and applications due to the position of the hydroxyl groups. This structural difference influences its behavior in chemical reactions and its utility in various fields .

Properties

IUPAC Name

3-phenylpropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWQMXKQJVAWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277814
Record name 3-phenylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17131-14-5
Record name NSC4322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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